

Preclinical Profile of DBPR116: An In-Depth Technical Guide

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Compound of Interest

Compound Name: DBPR116

Cat. No.: B15620305

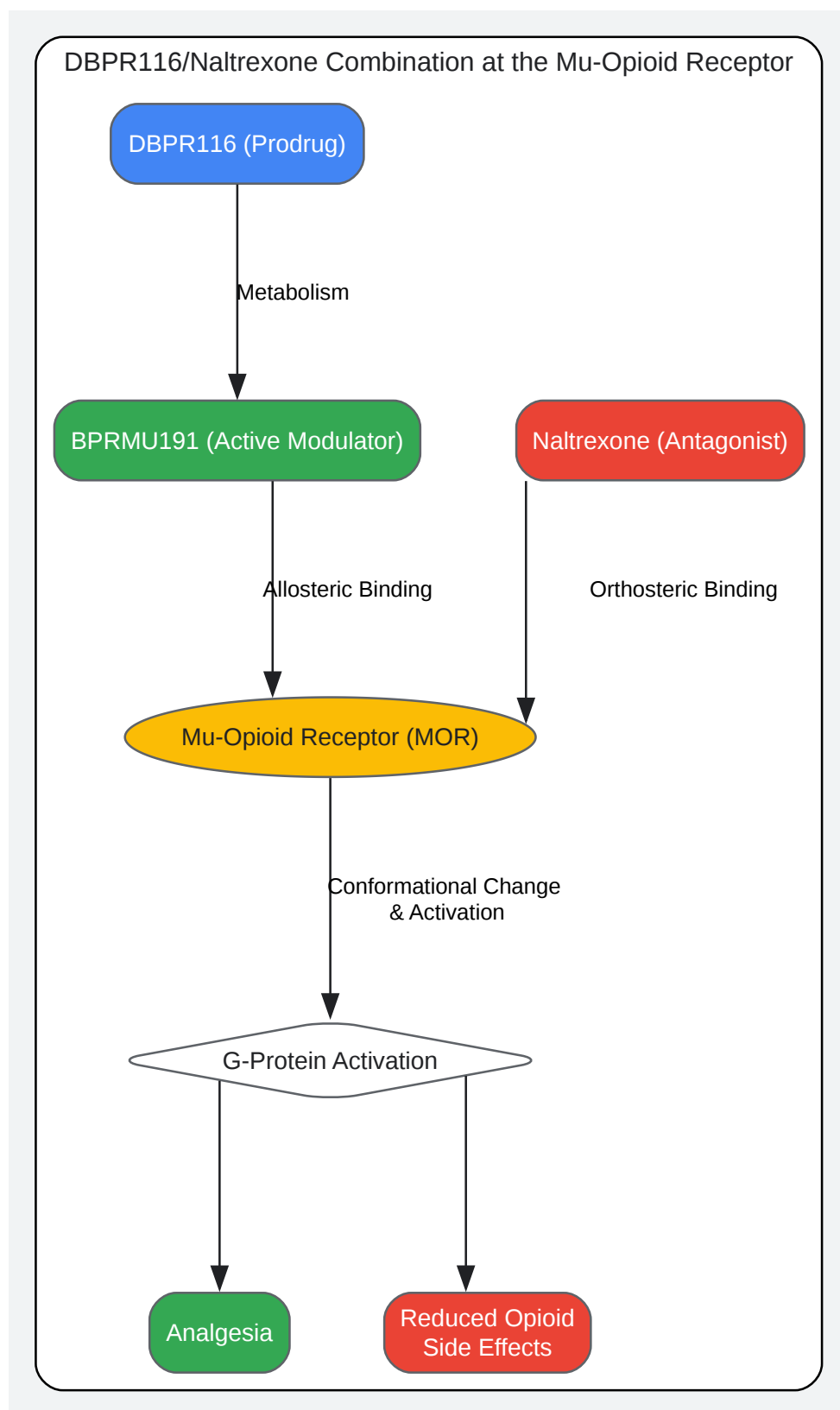
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **DBPR116**, a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR). **DBPR116**, a prodrug of BPRMU191, is under investigation as a potentially safer analgesic with a reduced side effect profile compared to traditional opioids. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and processes to support further research and development.

Mechanism of Action

DBPR116 is an antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR).^[1] In an innovative therapeutic approach, **DBPR116** does not activate the MOR on its own. Instead, in the presence of an opioid antagonist such as naltrexone, it facilitates the selective activation of the MOR. This unique mechanism is designed to elicit an antinociceptive effect while mitigating the common adverse effects associated with conventional opioid agonists.^[1] The active metabolite, BPRMU191, in conjunction with a morphinan antagonist, induces G protein-dependent MOR activation.



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Caption: Mechanism of action for the **DBPR116** and naltrexone combination.

Efficacy Data

The combination of **DBPR116** and naltrexone has demonstrated significant antinociceptive effects in various preclinical pain models.

In Vivo Efficacy

Parameter	Model	Species	Route of Administration	Value	Reference
ED ₅₀	Acute Thermal Pain (Tail-Flick Test)	Mouse	Intravenous (i.v.)	< 10 mg/kg (in combination with 1 mg/kg naltrexone)	[1]
MTD	General Toxicity	Rodent	Not Specified	> 40 mg/kg	[1]

- The **DBPR116**/naltrexone combination has shown comparable antinociceptive effects to morphine in acute thermal pain models.[\[1\]](#)
- Notably, the combination exhibits superior efficacy compared to morphine in models of neuropathic and cancer pain, as measured by the Von Frey test.[\[1\]](#)
- In subchronic dosing studies, the **DBPR116**/naltrexone combination maintained its analgesic efficacy in disease-related pain models, whereas morphine's effectiveness diminished or led to tolerance.

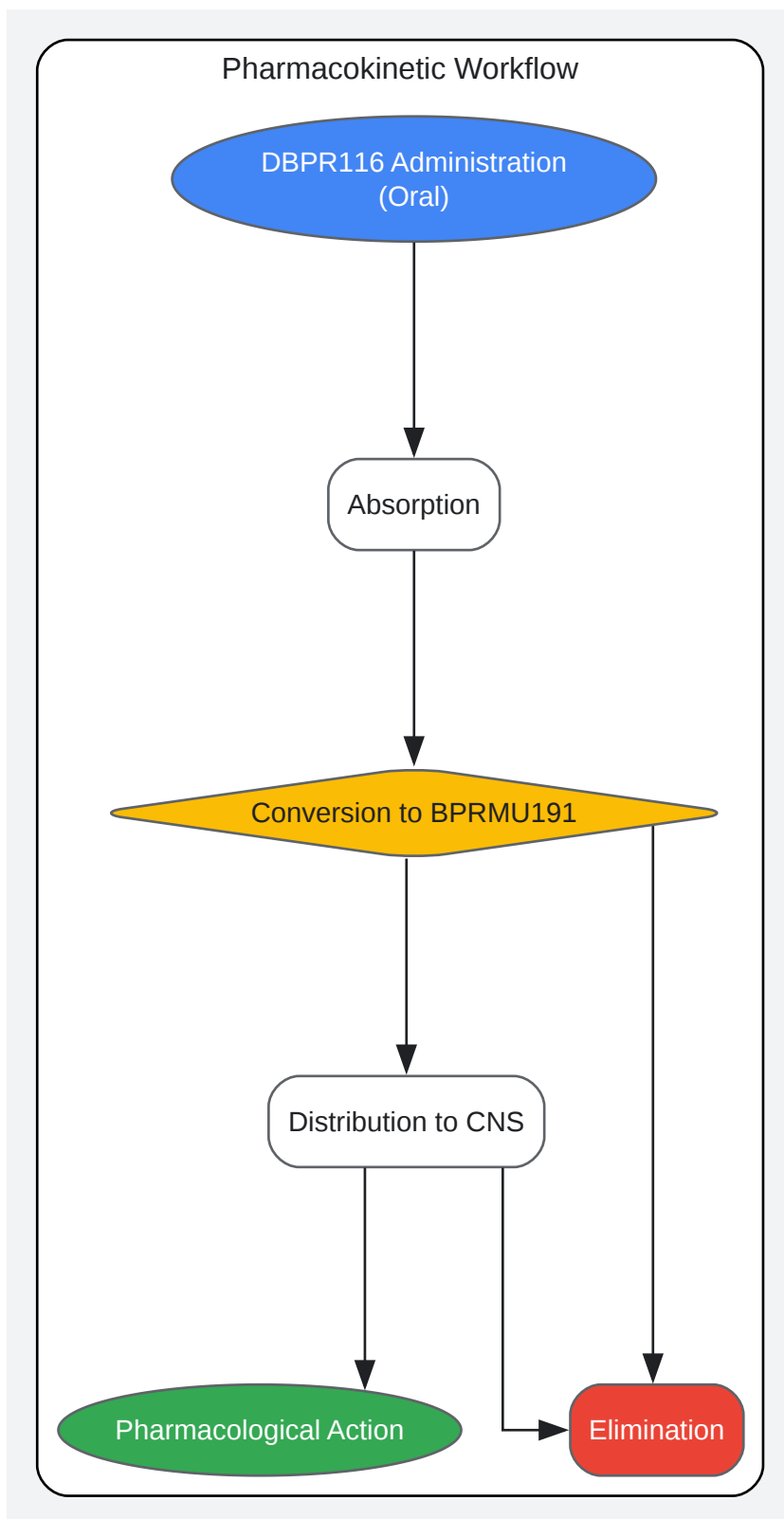
Pharmacokinetic Profile

DBPR116 is a prodrug designed to improve the bioavailability of its active form, BPRMU191. A recent publication in the Journal of Medicinal Chemistry details the pharmacokinetic properties.[\[2\]](#)[\[3\]](#)

Pharmacokinetic Parameters of DBPR116 and BPRMU191

Parameter	Compound	Species	Route	Cmax	AUC	Clearance	Bioavailability
DBPR116	Rodent	Oral	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	
BPRMU191	Rodent	IV	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	

(Detailed quantitative data for Cmax, AUC, clearance, and bioavailability were not available in the provided search results. Access to the full text of the primary publication is required for these details.)



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Caption: Pharmacokinetic pathway of **DBPR116**.

Safety and Tolerability

A key advantage of the **DBPR116**/naltrexone combination is its improved safety profile compared to traditional opioids. Preclinical studies indicate a reduction in several common opioid-related side effects:[1]

- Analgesic tolerance
- Withdrawal symptoms
- Addictive potential
- Gastrointestinal dysfunction
- Respiratory depression
- Decreased heart rate
- Sedation

The maximum tolerated dose (MTD) in rodents was determined to be greater than 40 mg/kg.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these preclinical findings. The following are generalized protocols for the key in vivo assays used in the evaluation of **DBPR116**, based on standard laboratory practices.

Tail-Flick Test (Acute Thermal Pain)

This test measures the latency of a mouse to withdraw its tail from a source of thermal noxious stimulus.

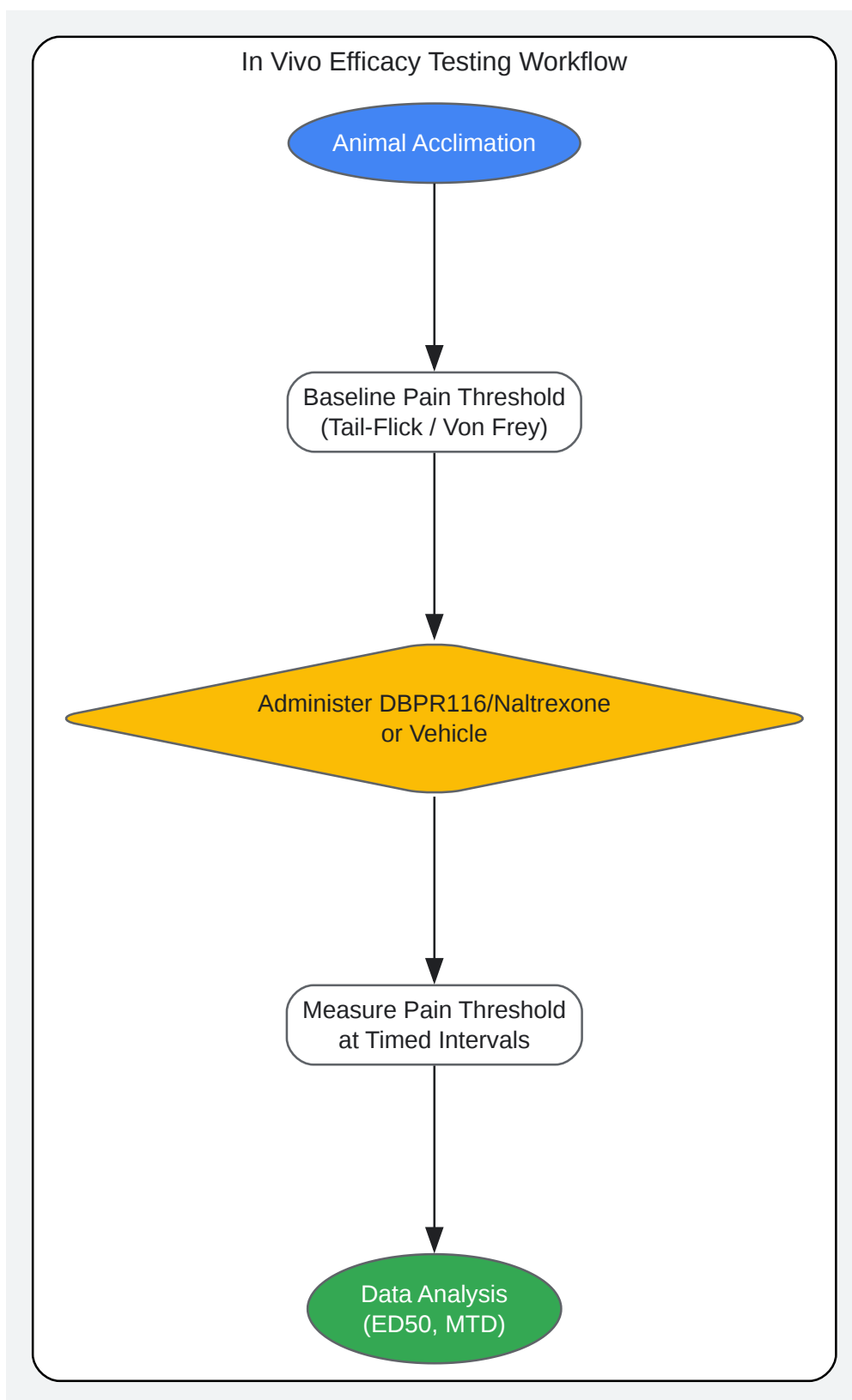
- **Acclimation:** Mice are habituated to the testing environment and restraining devices.
- **Baseline Measurement:** The basal tail-flick latency is determined before drug administration. A radiant heat source is focused on the tail, and the time to tail withdrawal is recorded. A cut-off time is employed to prevent tissue damage.

- Drug Administration: **DBPR116** (e.g., via intravenous injection) in combination with naltrexone is administered.
- Post-treatment Measurement: Tail-flick latencies are measured at predetermined time points after drug administration to assess the antinociceptive effect.

Von Frey Test (Neuropathic and Cancer Pain)

This assay assesses mechanical allodynia by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.

- Acclimation: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
- Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
- Threshold Determination: The filament that elicits a paw withdrawal response is noted. The 50% withdrawal threshold is often calculated using the up-down method.
- Drug Administration: The **DBPR116**/naltrexone combination or a control substance is administered.
- Post-treatment Measurement: The paw withdrawal threshold is reassessed at various time points after administration to determine the effect on mechanical sensitivity.

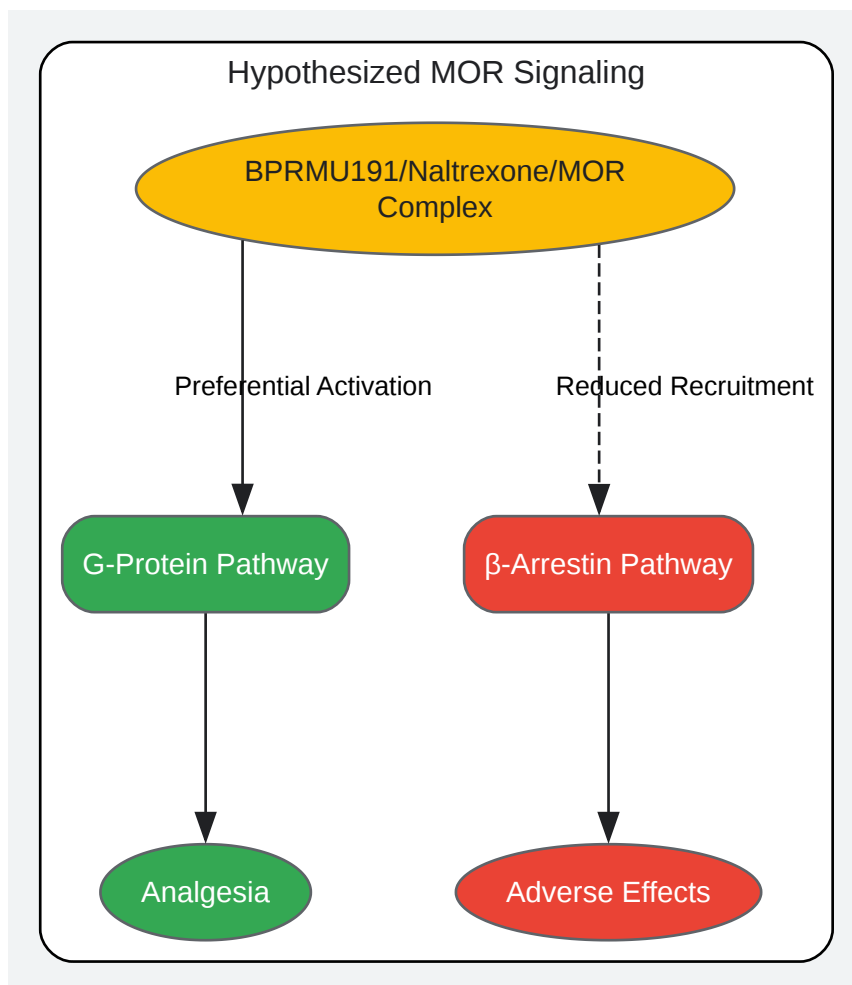


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Caption: Generalized workflow for in vivo pain assays.

Mu-Opioid Receptor Signaling

The binding of the BPRMU191/naltrexone complex to the MOR is believed to induce a conformational change that favors the activation of G-protein signaling pathways, leading to analgesia, while potentially avoiding or minimizing the recruitment of β -arrestin, which is associated with many of the adverse effects of opioids.



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Caption: Hypothesized signaling of the **DBPR116**/naltrexone combination.

Conclusion

The preclinical data for **DBPR116**, in combination with naltrexone, present a promising profile for a novel analgesic with a potentially wider therapeutic window than traditional opioids. Its unique mechanism of action appears to translate into effective pain relief across different pain

modalities with a significant reduction in dose-limiting side effects. Further investigation, particularly the elucidation of its detailed pharmacokinetic and pharmacodynamic properties from the full preclinical data set, is warranted to fully understand its clinical potential.

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